molecular formula C8H8NNaO7S B1503913 Isatin-5-sulfonic acid sodium salt dihydrate CAS No. 207399-16-4

Isatin-5-sulfonic acid sodium salt dihydrate

Cat. No. B1503913
M. Wt: 285.21 g/mol
InChI Key: QOAFLTFHMZZJFP-UHFFFAOYSA-M
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Description

Isatin-5-sulfonic acid sodium salt dihydrate is a chemical compound with the molecular formula C8H4NNaO5S·2H2O . It has been suggested that this compound can be used to treat cancer .


Molecular Structure Analysis

The molecular weight of Isatin-5-sulfonic acid sodium salt dihydrate is 285.21 g/mol . The empirical formula is C8H4NNaO5S·2H2O .


Physical And Chemical Properties Analysis

Isatin-5-sulfonic acid sodium salt dihydrate is a solid compound . Its melting point is reported to be greater than 300 °C . The compound’s composition includes carbon content (33.0-34.4%), sulfur (11.0-11.5%), and water (6-13%) .

Scientific Research Applications

Coordination Polymers and Network Formation

Isatin-5-sulfonic acid sodium salt dihydrate is utilized in the formation of coordination polymers. For instance, it forms one-dimensional coordination polymers extending along the c-axis, linking pairs of sodium cations with Na—O bonds to both carbonyl and sulfonate oxygen atoms. These chains further link into a three-dimensional network with various interactions including hydrogen bonds and π–π interactions, indicating potential utility in material science and nanotechnology (Mills-Robles et al., 2017).

Polymer Electrolyte Membrane Fuel Cells

In the field of renewable energy, specifically in polymer electrolyte membrane fuel cells (PEMFC), isatin-5-sulfonic acid sodium salt dihydrate has been used in the synthesis of sulfonated polymers. These polymers demonstrate high molecular weight and significant ion exchange capacity, beneficial for creating tough membranes with high proton conductivity and low water swelling, which are essential properties for efficient fuel cells (Lee et al., 2015).

Greener Chemical Synthesis

The compound has been employed in greener chemical synthesis methods, such as microwave-assisted deprotection of ketal of isatin, using environmentally friendly catalysts and solvents. This method showcases the potential of isatin-5-sulfonic acid sodium salt dihydrate in sustainable chemistry practices (Barbosa et al., 2022).

Wastewater Remediation

Isatin-5-sulfonic acid sodium salt dihydrate is instrumental in the electrochemical degradation of dyes like indigo carmine, offering a promising approach for wastewater remediation. This method is environmentally friendly and effectively removes contaminants from water (Ammar et al., 2006).

Corrosion Inhibition

The compound shows potential as a corrosion inhibitor. For example, salycilidene isatin hydrazine sodium sulfonate, derived from isatin-5-sulfonic acid, demonstrates significant inhibition of carbon steel corrosion in acidic environments. This can be crucial in industries where corrosion resistance is vital (El-Lateef, 2020).

Safety And Hazards

Isatin-5-sulfonic acid sodium salt dihydrate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

Future Directions

While the specific future directions for research on Isatin-5-sulfonic acid sodium salt dihydrate are not provided in the search results, its potential use in cancer treatment suggests that further investigation into its therapeutic properties could be beneficial .

properties

IUPAC Name

sodium;2,3-dioxo-1H-indole-5-sulfonate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO5S.Na.2H2O/c10-7-5-3-4(15(12,13)14)1-2-6(5)9-8(7)11;;;/h1-3H,(H,9,10,11)(H,12,13,14);;2*1H2/q;+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOAFLTFHMZZJFP-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)[O-])C(=O)C(=O)N2.O.O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8NNaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679583
Record name Sodium 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonate--water (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isatin-5-sulfonic acid sodium salt dihydrate

CAS RN

207399-16-4, 652154-08-0
Record name Sodium 2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonate--water (1/1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isatin-5-sulfonic acid sodium salt dihydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 207399-16-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
M Tavari, SF Malan, J Joubert - MedChemComm, 2016 - pubs.rsc.org
… The synthesis of 5-chlorosulfonyl isatin (2) was accomplished starting from commercially available isatin-5-sulfonic acid sodium salt dihydrate (1) and reacting it with phosphorous …
Number of citations: 28 pubs.rsc.org
R Oriol, I Sirés, E Brillas, AR De Andrade - Journal of Electroanalytical …, 2019 - Elsevier
… Reagent grade Indigo Carmine (>97% purity), isatin 5-sulfonic acid sodium salt dihydrate (>98% purity) and indigo (95% purity) were purchased from Sigma-Aldrich. Carboxylic acids, …
Number of citations: 36 www.sciencedirect.com
C Hao, Z Xiao, D Xu, C Zhang, J Qiu, K Liu - Catalysts, 2017 - mdpi.com
… Note that carboxylic acids came from the heterocyclic ring opening of isatin-5-sulfonic acid sodium salt dihydrate, which was been confirmed during DBD plasma degradation of indigo …
Number of citations: 5 www.mdpi.com
S Leclerc, M Garnier, R Hoessel, D Marko… - Journal of Biological …, 2001 - ASBMB
… carmine (27) (Fluka), 5-chloroisatin (30) (Lancaster), 5-fluoroisatin (29) (Aldrich), 5-bromoisatin (31) (Fluka), 5-methylisatin (32) (Sigma), isatin-5-sulfonic acid sodium salt dihydrate (33) (…
Number of citations: 910 www.jbc.org
DC Nobre, E Delgado-Pinar, C Cunha, AM Galvão… - Dyes and …, 2023 - Elsevier
… Isatin-5-sulfonic acid sodium salt dihydrate was used (327 mg) for the synthesis of (5SINR). The precipitated obtained was washed with cold dichloromethane and then dissolved with …
Number of citations: 0 www.sciencedirect.com
LM Havran, DC Chong, WE Childers… - Bioorganic & medicinal …, 2009 - Elsevier
… Step 1: A mixture of isatin-5-sulfonic acid sodium salt dihydrate (5) (10.00 g, 35.1 mmol, 1 equiv) and phosphorous oxychloride (18.5 mL, 198 mmol, 5.6 equiv) in tetramethylene sulfone …
Number of citations: 26 www.sciencedirect.com
A Quattropani, J Dorbais, D Covini… - Journal of medicinal …, 2005 - ACS Publications
… was prepared using 4-ethoxybenzene-sulfonyl chloride (preparation described above, synthesis of 41) and aniline in the first step and isatin-5-sulfonic acid sodium salt dihydrate in the …
Number of citations: 37 pubs.acs.org
C Morris - Proceedings of Student Research and Creative Inquiry …, 2022 - publish.tntech.edu
Water contaminants have steadily increased as a health and environmental hazard. In 2021, the EPA has regulated over 90 water pollutants under the National Primary Drinking Water …
Number of citations: 0 publish.tntech.edu
M Tavari - 2016 - University of the Western Cape
Number of citations: 2
M Tavone - 2012 - repository.unipr.it
Questa tesi di dottorato è incentrata sullo studio di tiosemicarbazoni e dei loro complessi di rame(II) e di nichel(II) come composti ad attività biologica antitumorale. Uno degli aspetti che …
Number of citations: 2 www.repository.unipr.it

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